molecular formula C4H7N5S B12833402 4-Mercapto-1H-imidazole-5-carboximidhydrazide

4-Mercapto-1H-imidazole-5-carboximidhydrazide

Cat. No.: B12833402
M. Wt: 157.20 g/mol
InChI Key: YWZBPBLUDCZZQO-UHFFFAOYSA-N
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Description

4-Mercapto-1H-imidazole-5-carboximidhydrazide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the mercapto group (–SH) and the carboximidhydrazide moiety makes this compound particularly interesting for its potential biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Mercapto-1H-imidazole-5-carboximidhydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a thiol compound in the presence of a base. The reaction conditions often require mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-1H-imidazole-5-carboximidhydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

4-Mercapto-1H-imidazole-5-carboximidhydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Mercapto-1H-imidazole-5-carboximidhydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-imidazolecarboxaldehyde
  • 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
  • 3-Mercapto-5-(substituted phenyl)-4H-1,2,4-triazol-4-yl)-2-phenylquinazolin-4(3H)-one

Uniqueness

4-Mercapto-1H-imidazole-5-carboximidhydrazide is unique due to its combination of the mercapto group and the carboximidhydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H7N5S

Molecular Weight

157.20 g/mol

IUPAC Name

N'-amino-4-sulfanyl-1H-imidazole-5-carboximidamide

InChI

InChI=1S/C4H7N5S/c5-3(9-6)2-4(10)8-1-7-2/h1,10H,6H2,(H2,5,9)(H,7,8)

InChI Key

YWZBPBLUDCZZQO-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=C(N1)/C(=N/N)/N)S

Canonical SMILES

C1=NC(=C(N1)C(=NN)N)S

Origin of Product

United States

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